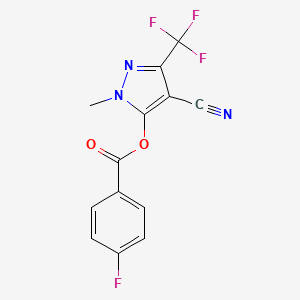

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate is a complex organic compound that features a pyrazole ring substituted with cyano, methyl, and trifluoromethyl groups, and a fluorobenzenecarboxylate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor such as ethyl acetoacetate, the pyrazole ring can be formed through a cyclization reaction with hydrazine hydrate.

Introduction of Substituents: The cyano, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the cyano group can be added via a nucleophilic substitution reaction using cyanogen bromide.

Coupling with 4-Fluorobenzenecarboxylate: The final step involves coupling the substituted pyrazole with 4-fluorobenzenecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The aromatic fluorine and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted pyrazoles or benzenecarboxylates depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties. For instance, compounds structurally related to 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study demonstrated that a similar pyrazole compound significantly reduced the viability of HeLa cancer cells by approximately 70% at a concentration of 50 µM, suggesting its potential as a therapeutic agent against cervical cancer.

Anti-inflammatory Properties

The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. Inhibition of COX enzymes can lead to reduced inflammation and pain relief.

Data Table: COX Inhibition Studies

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 65 | 80 |

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it suitable for development as a pesticide or herbicide. Its efficacy in targeting specific pests while minimizing environmental impact is an area of ongoing research.

Case Study:

Field trials have shown that formulations containing pyrazole derivatives can reduce pest populations by over 50% compared to control plots, indicating their potential utility in sustainable agriculture.

Mécanisme D'action

The mechanism of action of 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate would depend on its specific application. In medicinal chemistry, for example, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The cyano and trifluoromethyl groups can enhance binding affinity and selectivity for certain biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzoate

- 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-chlorobenzenecarboxylate

- 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-bromobenzenecarboxylate

Uniqueness

Compared to these similar compounds, 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate is unique due to the presence of the fluorine atom on the benzene ring. This can significantly alter its chemical reactivity and biological activity, making it a valuable compound for specific applications where fluorine’s properties are advantageous.

Activité Biologique

4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₄N₃O₂ |

| Molecular Weight | 307.22 g/mol |

| CAS Number | 956825-59-5 |

| Melting Point | Not specified |

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Pyrazole Ring : The initial step involves forming the pyrazole ring through cyclization reactions.

- Introduction of Functional Groups : The cyano and trifluoromethyl groups are introduced via nucleophilic substitution reactions.

- Carboxylate Formation : The final step involves attaching the 4-fluorobenzenecarboxylate moiety.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl derivatives exhibit significant anticancer activity. For instance, research has demonstrated that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression .

Anti-inflammatory Effects

Some derivatives of pyrazole have shown promising anti-inflammatory properties, particularly in models of acute and chronic inflammation. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

Case Studies

- Study on COX Inhibition : A study examining the in vivo effects of pyrazole derivatives found that these compounds could serve as effective COX inhibitors, leading to reduced inflammation in animal models .

- Anticancer Evaluation : Another investigation evaluated a series of pyrazole derivatives for their anticancer effects, revealing that modifications at specific positions significantly enhanced their efficacy against breast and colon cancer cell lines .

Toxicity Profile

While exploring its biological activity, it is crucial to consider the toxicity associated with this compound. Preliminary assessments suggest that similar pyrazole compounds may exhibit moderate toxicity, necessitating further investigation into their safety profiles .

Propriétés

IUPAC Name |

[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4N3O2/c1-20-11(9(6-18)10(19-20)13(15,16)17)22-12(21)7-2-4-8(14)5-3-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAQTJXZSXOPAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.